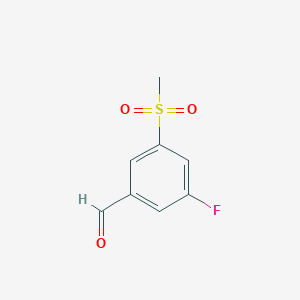

3-Fluoro-5-(methylsulfonyl)benzaldehyde

Description

3-Fluoro-5-(methylsulfonyl)benzaldehyde (CAS: 158608-00-5) is a fluorinated aromatic aldehyde featuring a methylsulfonyl (-SO₂CH₃) substituent at the meta position relative to the aldehyde group. This compound is of significant interest in pharmaceutical and agrochemical research due to its electron-withdrawing substituents, which enhance its reactivity in nucleophilic aromatic substitution and cross-coupling reactions. The methylsulfonyl group contributes to its polarity and stability, while the fluorine atom modulates electronic effects and metabolic stability .

Properties

CAS No. |

923266-26-6 |

|---|---|

Molecular Formula |

C8H7FO3S |

Molecular Weight |

202.20 g/mol |

IUPAC Name |

3-fluoro-5-methylsulfonylbenzaldehyde |

InChI |

InChI=1S/C8H7FO3S/c1-13(11,12)8-3-6(5-10)2-7(9)4-8/h2-5H,1H3 |

InChI Key |

ZOFISFULBDNTHZ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1)F)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers: Sulfonyl Group Placement

- 3-Fluoro-4-(methylsulfonyl)benzaldehyde (CAS: 923266-26-6) Structural Difference: The methylsulfonyl group is at the para position relative to the aldehyde. However, the similarity score (0.96) indicates nearly identical electronic profiles . Physical Properties: No direct melting point data is available, but its positional isomer, 4-(methylsulfonyl)benzaldehyde (CAS: 5398-77-6), has a melting point of 156–159°C and requires storage at 0–6°C due to thermal sensitivity .

Trifluoromethyl-Substituted Analogs

- 3-Fluoro-5-(trifluoromethyl)benzaldehyde (CAS: 188815-30-7)

- Structural Difference : The methylsulfonyl group is replaced with a trifluoromethyl (-CF₃) group.

- Impact : The -CF₃ group is less polar but more electron-withdrawing than -SO₂CH₃, leading to higher lipophilicity (logP ≈ 2.1 vs. ~1.5 for the sulfonyl analog). This enhances membrane permeability but may reduce aqueous solubility .

- Molecular Weight : 192.11 g/mol (vs. 202.19 g/mol for 3-Fluoro-5-(methylsulfonyl)benzaldehyde) .

Thiophene-Containing Derivatives

- 3-Fluoro-5-thiophen-2-ylbenzaldehyde (CAS: 2270911-32-3) Structural Difference: A thiophene ring replaces the methylsulfonyl group. However, the absence of the sulfonyl group reduces polarity and metabolic stability .

Methoxymethoxy-Substituted Derivatives

- 3-Fluoro-5-(methoxymethoxy)benzaldehyde (CAS: 1599306-92-9)

- Structural Difference : A methoxymethoxy (-OCH₂OCH₃) group replaces the methylsulfonyl substituent.

- Impact : The ether group increases hydrophilicity but lacks the electron-withdrawing character of -SO₂CH₃, resulting in lower reactivity in electrophilic substitutions. This derivative is more suited for prodrug designs due to its hydrolytic lability .

Data Tables

Table 1: Key Physical and Chemical Properties

EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group

Research Findings

- Synthetic Utility : The methylsulfonyl group in this compound facilitates regioselective functionalization, as demonstrated in palladium-catalyzed coupling reactions. In contrast, trifluoromethyl analogs require harsher conditions due to reduced leaving-group ability .

- Biological Relevance : Sulfonyl-containing derivatives exhibit higher binding affinity to kinase targets compared to thiophene analogs, attributed to hydrogen bonding with the sulfonyl oxygen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.